Isofistularin-3
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Overview
Description
Isofistularin-3 is a brominated alkaloid derived from the marine sponge Aplysina aerophoba. It has garnered significant interest due to its potential as a DNA methyltransferase inhibitor, which can induce cell cycle arrest and sensitize cancer cells to apoptosis .
Preparation Methods
Isofistularin-3 is typically isolated from marine sponges, particularly Aplysina aerophoba. The isolation process involves solvent extraction followed by chromatographic purification. Synthetic routes for this compound are less common, but they generally involve bromination of precursor compounds under controlled conditions .
Chemical Reactions Analysis
Isofistularin-3 undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various brominated derivatives.
Reduction: Reduction reactions can lead to the formation of less brominated or debrominated products.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the bromine sites. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
Isofistularin-3 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying brominated alkaloids and their reactivity.
Biology: this compound is studied for its role in marine chemical ecology and its interactions with marine organisms.
Mechanism of Action
Isofistularin-3 exerts its effects primarily by inhibiting DNA methyltransferase 1 (DNMT1). This inhibition leads to decreased methylation of CpG sites within the promoter regions of tumor suppressor genes, resulting in their reactivation. The compound induces growth arrest in cancer cells by increasing the expression of cell cycle inhibitors like p21 and p27 and reducing the levels of cyclin E1 and c-myc .
Comparison with Similar Compounds
Isofistularin-3 is unique among brominated alkaloids due to its potent DNA methyltransferase inhibitory activity. Similar compounds include:
Aeroplysinin-1: Another brominated alkaloid from Aplysina aerophoba, known for its anti-tumorigenic properties.
Fistularin-3: A stereoisomer of this compound, which also exhibits cytostatic activity against cancer cells. This compound stands out due to its specific mechanism of action and its ability to synergize with other anti-cancer agents.
Properties
IUPAC Name |
7,9-dibromo-N-[3-[2,6-dibromo-4-[2-[(7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl)amino]-1-hydroxyethyl]phenoxy]-2-hydroxypropyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30Br6N4O11/c1-48-24-16(34)5-30(26(44)21(24)36)7-18(40-51-30)28(46)38-9-13(42)11-50-23-14(32)3-12(4-15(23)33)20(43)10-39-29(47)19-8-31(52-41-19)6-17(35)25(49-2)22(37)27(31)45/h3-6,13,20,26-27,42-45H,7-11H2,1-2H3,(H,38,46)(H,39,47) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TURTULDFIIAPTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(C2(CC(=NO2)C(=O)NCC(COC3=C(C=C(C=C3Br)C(CNC(=O)C4=NOC5(C4)C=C(C(=C(C5O)Br)OC)Br)O)Br)O)C=C1Br)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30Br6N4O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1114.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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